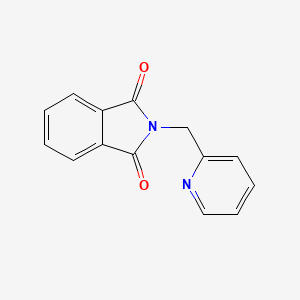
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione
描述
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione, also known as PDD, is a small molecule that has gained significant attention for its potential use in various scientific research applications. PDD has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes and pathways. In
作用机制
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various enzymes, including cyclin-dependent kinases (CDKs) and calcium channels. CDKs are involved in regulating cell division, and their inhibition by 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione leads to cell cycle arrest and apoptosis. Calcium channels are involved in neuronal signaling, and their inhibition by 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione leads to a decrease in calcium influx and subsequent neuronal hyperexcitability.
Biochemical and Physiological Effects:
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, inhibition of calcium channels in neurons, and modulation of cellular signaling pathways. 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to selectively inhibit specific enzymes and pathways, allowing for the investigation of specific cellular processes. Additionally, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity in vitro, making it a safe and reliable tool for scientific research. However, one limitation of using 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione is its poor solubility in aqueous solutions, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research involving 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione and its effects on cellular signaling pathways. Finally, the development of more efficient synthesis methods for 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione could facilitate its use in a wider range of scientific research applications.
科学研究应用
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In neurobiology, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been used to study the role of calcium channels in neuronal signaling. Additionally, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been used in drug discovery to identify potential therapeutic targets for various diseases.
属性
IUPAC Name |
2-(pyridin-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-6-1-2-7-12(11)14(18)16(13)9-10-5-3-4-8-15-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXJCTIPUCCTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5403881.png)

![ethyl [7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5403897.png)
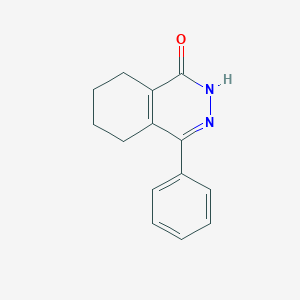

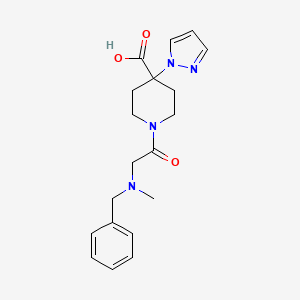
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5403927.png)
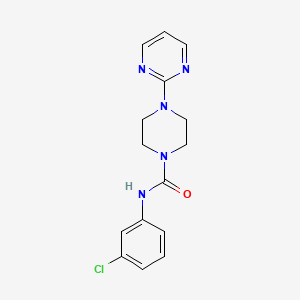
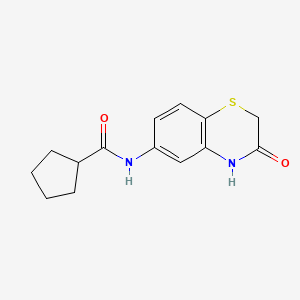
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)
![propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5403975.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5403982.png)
![1-(2,2-dimethylpropyl)-4-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403986.png)
![N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5403990.png)